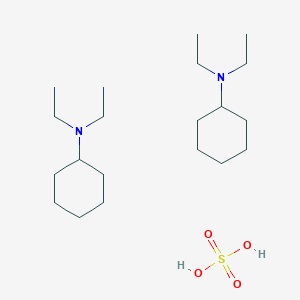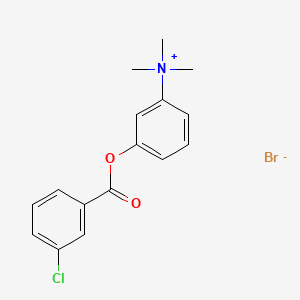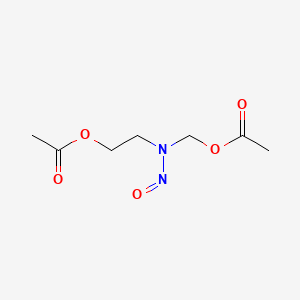
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an acetoxymethyl group and a nitrosamino group attached to the ethyl ester of acetic acid. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a mineral acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester undergoes various chemical reactions, including:
Reduction: The nitrosamino group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Acetic acid, 2-((acetoxymethyl)amino)ethyl ester.
Substitution: Acetic acid, 2-((acetoxymethyl)amino)ethyl amide.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester involves its interaction with biological molecules. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can modify proteins and DNA. This modification can lead to changes in cellular function and potentially result in antimicrobial or anticancer effects . The ester group can also be hydrolyzed to release acetic acid, which can act as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: An ester with a similar structure but lacks the nitrosamino group.
Ethyl 2-(acetylamino)-2-cyanoacetate: Another ester with an acetylamino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is unique due to the presence of both an acetoxymethyl group and a nitrosamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other esters .
Eigenschaften
CAS-Nummer |
70103-77-4 |
|---|---|
Molekularformel |
C7H12N2O5 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-[acetyloxymethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-6(10)13-4-3-9(8-12)5-14-7(2)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
AVDDGBLWDYXMFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(COC(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



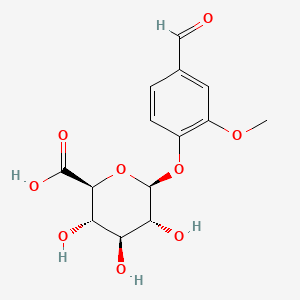
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)

![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
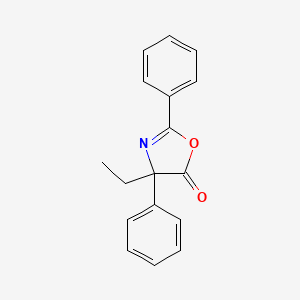
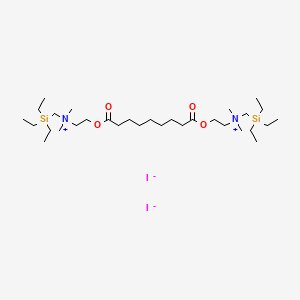
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)

